Caspase-13 Inhibitor Z-LEED-FMK
Description
Overview of the Caspase Family: Classification, Structure, and Catalytic Mechanism
The caspase family in mammals comprises over a dozen members, which can be broadly categorized based on their function and position in signaling pathways. nih.govnih.gov
Classification : Functionally, caspases are divided into three main groups:
Initiator Caspases : These include Caspase-2, -8, -9, and -10. They are activated upstream in response to specific death signals and are responsible for activating the downstream effector caspases. portlandpress.comaatbio.com
Effector (or Executioner) Caspases : This group includes Caspase-3, -6, and -7. Once activated by initiator caspases, they cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. portlandpress.comnih.gov
Inflammatory Caspases : This group includes human Caspase-1, -4, and -5, as well as murine Caspase-1 and -11. nih.govnih.gov These caspases are primarily involved in the innate immune response, mediating the maturation of pro-inflammatory cytokines. nih.govnih.gov Caspase-13, originally identified in cattle, is now considered the bovine orthologue of human Caspase-4 and thus falls into this category. nih.govwikipedia.org
Caspases can also be classified into three groups based on their tetrapeptide substrate recognition sequences. nih.gov Group I (Caspase-1, -4, -5, -13) prefers sequences like (W/L)EHD, Group II (Caspase-2, -3, -7) recognizes DEXD, and Group III (Caspase-6, -8, -9) cleaves (L/V)EXD motifs. nih.govnih.gov
Structure : Caspases are synthesized as inactive zymogens containing three main domains: an N-terminal pro-domain, a large subunit (p20), and a small subunit (p10). portlandpress.comnih.gov Initiator and inflammatory caspases possess long pro-domains containing specific protein-protein interaction motifs, such as the Caspase Recruitment Domain (CARD) or the Death Effector Domain (DED), which are crucial for their recruitment into activation complexes. wikipedia.org Effector caspases have much shorter pro-domains. nih.govaatbio.com Activation involves dimerization and subsequent proteolytic cleavage between the domains. portlandpress.com The active enzyme is a heterotetramer formed by two large and two small subunits. portlandpress.comnih.gov
Catalytic Mechanism : Caspases are cysteine proteases, meaning they utilize a cysteine residue in their active site as the catalytic nucleophile. wikipedia.orgacs.org The catalytic machinery involves a histidine-cysteine dyad. nih.govacs.org The enzyme specifically recognizes and cleaves its target proteins exclusively after an aspartic acid residue (the P1 position). wikipedia.orgnih.gov The catalytic cysteine attacks the carbonyl group of the peptide bond, leading to the formation of a covalent intermediate and subsequent cleavage of the substrate. ebi.ac.uk
Apoptosis is executed through a proteolytic cascade involving initiator and effector caspases. portlandpress.comaatbio.com The activation of initiator caspases is tightly regulated and occurs on large protein complexes. wikipedia.orgnih.gov
In the extrinsic (death receptor) pathway , the binding of ligands like TNF or FasL to their corresponding receptors on the cell surface triggers the formation of the Death-Inducing Signaling Complex (DISC). portlandpress.com This complex recruits and facilitates the dimerization and auto-activation of initiator Caspase-8 (and Caspase-10). wikipedia.orgportlandpress.com
In the intrinsic (mitochondrial) pathway , cellular stress leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. wikipedia.orgportlandpress.commdpi.com Cytochrome c then binds to the adaptor protein Apaf-1, promoting the assembly of a large complex called the apoptosome, which recruits and activates initiator Caspase-9. wikipedia.orgmdpi.com
Once activated, initiator caspases (Caspase-8 and Caspase-9) proteolytically cleave and activate the effector caspases (Caspase-3 and Caspase-7). portlandpress.commedigraphic.com These executioner caspases exist as inactive dimers in healthy cells and their activation by initiator caspases unleashes their full proteolytic activity. portlandpress.com They are responsible for the systematic dismantling of the cell by cleaving hundreds of structural and regulatory proteins, leading to the organized cell death characteristic of apoptosis. wikipedia.orgaatbio.com
Inflammatory caspases are key mediators of the innate immune system, which provides the first line of defense against pathogens. nih.govnih.gov This group includes human Caspase-1, -4, and -5. nih.gov Unlike apoptotic caspases, their primary role is not to directly execute cell death but to process and activate pro-inflammatory cytokines. nih.gov
Activation of inflammatory caspases, prototypically Caspase-1, occurs within large, multi-protein complexes called inflammasomes. nih.govresearchgate.net These complexes assemble in response to pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs) released from damaged cells. nih.gov The inflammasome facilitates the activation of Caspase-1, which then cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms. nih.govnih.gov
Human Caspase-4 and -5 (and their murine orthologue Caspase-11) have a unique role in directly sensing cytosolic LPS from gram-negative bacteria, which triggers their activation and can lead to a form of inflammatory cell death called pyroptosis. wikipedia.orgnih.gov As the bovine orthologue of human Caspase-4, Caspase-13 is classified within this inflammatory group. wikipedia.org
Programmed Cell Death Mechanisms: Apoptosis and Associated Cellular Processes
Programmed cell death is a fundamental process for development and tissue homeostasis in multicellular organisms. wikipedia.org Apoptosis is the most well-characterized form, defined by a distinct set of morphological features that ensure the cell is removed without inducing an inflammatory response. wikipedia.orgnih.gov These features include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of membrane-enclosed vesicles called apoptotic bodies, which are cleared by phagocytic cells. wikipedia.orgnih.gov This controlled process prevents the release of cellular contents and damage to surrounding tissues. nih.gov
In addition to the "silent" death of apoptosis, caspases also mediate lytic, inflammatory forms of programmed cell death. A key example is pyroptosis, which is crucial for host defense against intracellular pathogens. nih.govmdpi.com Pyroptosis is characterized by cell swelling and membrane rupture, leading to the release of pro-inflammatory cytokines and cellular contents. mdpi.commdpi.com This process is typically initiated by inflammatory caspases like Caspase-1, which, in addition to processing cytokines, cleaves a protein called Gasdermin D. nih.govnih.gov The cleaved Gasdermin D fragment forms pores in the cell membrane, leading to cell lysis and the potent release of inflammatory signals. mdpi.comnih.gov
Caspase-Mediated Inflammation and Immune Homeostasis
Caspases are central regulators of inflammation and the maintenance of a balanced immune system (immune homeostasis). nih.govwehi.edu.au The activation of inflammatory caspases within the inflammasome is a critical event in the innate immune response. nih.govresearchgate.net The mature cytokines IL-1β and IL-18, produced via Caspase-1 activity, are potent signaling molecules that recruit other immune cells to the site of infection or injury and shape the subsequent adaptive immune response. wikipedia.orgnih.gov
Caspase activity also contributes to immune homeostasis by controlling the lifespan of immune cells and facilitating the removal of infected or damaged cells. nih.govwehi.edu.au Apoptosis driven by initiator and effector caspases ensures the safe disposal of potentially harmful cells without triggering widespread inflammation. nih.gov Conversely, pyroptosis provides a mechanism to eliminate cells infected with intracellular pathogens while simultaneously sounding an alarm for the immune system. mdpi.com The balance between these different caspase-mediated pathways is crucial for an effective immune response that clears threats without causing excessive tissue damage or autoimmunity. nih.govnih.gov
Peptide-Based Caspase Inhibitors as Precision Tools in Academic Research
The specific tetrapeptide sequences recognized by different caspases have been exploited to develop highly specific inhibitors for research purposes. These inhibitors are typically short peptides that mimic the preferred substrate sequence of a particular caspase. nih.gov
To create effective and irreversible inhibitors, these peptides are often modified with an electrophilic group, such as a fluoromethyl ketone (FMK). The peptide sequence directs the inhibitor to the active site of the target caspase, and the FMK group then forms a covalent bond with the catalytic cysteine residue, permanently inactivating the enzyme. cephamls.com Because they can be designed to be cell-permeable, these peptide-based inhibitors are invaluable tools for studying the specific roles of individual caspases in complex biological processes within cultured cells and in some in vitro models. cephamls.com
Z-LEED-FMK is a specific, cell-permeable, and irreversible peptide-based inhibitor. medchemexpress.com Its sequence, Leucyl-Glutamyl-Glutamyl-Aspartic acid, coupled with a C-terminal fluoromethyl ketone, targets it toward certain caspases. It is recognized as an inhibitor of Caspase-13 and Caspase-4. medchemexpress.commedchemexpress.com Research studies have utilized Z-LEED-FMK to probe the function of these caspases, for instance, by demonstrating its ability to inhibit the processing of Caspase-1 in macrophages infected with S. typhimurium. medchemexpress.com
Properties
Molecular Formula |
C32H45FN4O12 |
|---|---|
Molecular Weight |
696.7 |
bioactivity |
Inhibitor |
Purity |
>95% |
sequence |
LEED (Modifications: N-terminal benzyloxycarbonyl; C-terminal FMK; Glu-2 = Glu(OMe); Glu-3 = Glu(OMe); Asp-4 = Asp(OMe)) |
solubility |
Soluble in DMSO |
source |
Synthetic |
storage |
-20°C |
Origin of Product |
United States |
Z Leed Fmk: a Focused Academic Profile of a Caspase 13 Inhibitor
Specificity and Selectivity of Z-LEED-FMK in Caspase Inhibition
Z-LEED-FMK is a synthetic peptide inhibitor recognized for its potent and specific interaction with certain members of the caspase family of cysteine proteases. Its design as a methyl ester enhances its permeability across cell membranes, making it effective for in vitro studies. cephamls.com
Primary Targeting of Caspase-13 and Caspase-4
The primary targets of Z-LEED-FMK are caspase-13 and caspase-4. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Caspases are a family of proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. rndsystems.com The specificity of caspase inhibitors is largely determined by the peptide sequence that mimics the natural cleavage site of the target caspase. rndsystems.com Z-LEED-FMK's peptide sequence is designed to be preferentially recognized by caspase-13 and caspase-4.
Orthological Considerations: Caspase-13 as a Bovine Caspase-4 Homolog
Initial reports identified caspase-13 as a human caspase. nih.govcapes.gov.br However, subsequent research and database analysis revealed that the sequence originally attributed to human caspase-13 was a match for expressed sequence tags from Bos taurus (cattle). nih.govcapes.gov.br Further investigation confirmed that caspase-13 is expressed in bovine peripheral blood mononuclear cells but not in their human counterparts. nih.govcapes.gov.br This finding strongly suggests that caspase-13 is a bovine gene and is considered a homolog of human caspase-4. nih.govcapes.gov.brnih.gov This orthological relationship is crucial for interpreting studies involving Z-LEED-FMK, as its inhibition of "caspase-13" is relevant to bovine systems, while its effects on caspase-4 are applicable to human studies.
Context-Dependent Inhibition of Caspase-1 Processing
In addition to its direct inhibition of caspase-4 and caspase-13, Z-LEED-FMK has been shown to inhibit the processing of caspase-1 in macrophages infected with S. typhimurium. medchemexpress.commedchemexpress.commedchemexpress.com Caspase-1 is a key inflammatory caspase responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Its processing is a critical step in the inflammatory response. The ability of Z-LEED-FMK to interfere with this process highlights its potential as a tool to investigate the interplay between different caspase pathways in the context of bacterial infections.
Molecular Mechanism of Caspase Inhibition by Z-LEED-FMK
The inhibitory action of Z-LEED-FMK is characterized by its irreversible nature, stemming from a specific chemical reaction with the target enzyme.
Irreversible Covalent Modification of the Catalytic Cysteine Residue
Z-LEED-FMK functions as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue in the active site of the caspase. cephamls.comrndsystems.com This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates. nih.gov The formation of this stable linkage is a hallmark of many peptide-based caspase inhibitors. nih.gov
Functional Role of the Fluoromethyl Ketone (FMK) Moiety in Covalent Adduction
The key to the irreversible inhibition by Z-LEED-FMK lies in its fluoromethyl ketone (FMK) group. cephamls.comrndsystems.comwikipedia.org The peptide portion of the inhibitor directs it to the active site of the specific caspase. rndsystems.com Once positioned, the electrophilic carbon of the FMK moiety is attacked by the nucleophilic thiol group of the active site cysteine residue. This results in the formation of a stable thioether linkage, a type of covalent adduct. nih.gov This mechanism of action is common to a class of irreversible cysteine protease inhibitors. nih.govwikipedia.org The benzyloxycarbonyl (Z) group present in Z-LEED-FMK also contributes to its efficacy. rndsystems.com
Interactive Table: Specificity of Z-LEED-FMK
| Target Caspase | Species Relevance | Primary Action |
|---|---|---|
| Caspase-13 | Bovine | Direct Inhibition |
| Caspase-4 | Human | Direct Inhibition |
Interactive Table: Mechanism of Action of Z-LEED-FMK
| Component | Function |
|---|---|
| Peptide Sequence (LEED) | Provides specificity for target caspases |
| Fluoromethyl Ketone (FMK) | Forms an irreversible covalent bond with the catalytic cysteine |
Comparative Analysis of Z-LEED-FMK with Other Caspase Inhibitor Chemotypes
The utility and specificity of a caspase inhibitor are defined by its peptide sequence, which mimics the substrate recognition site of its target enzyme. The tetrapeptide sequence—denoted P4-P3-P2-P1—is the primary determinant of which caspase an inhibitor will target. nih.govnih.gov All inhibitors discussed herein are peptide-based and feature a C-terminal fluoromethyl ketone (FMK) group, which allows for irreversible binding to the catalytic cysteine in the active site of the caspase. Additionally, the N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of these compounds.
Differentiation from Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)
The fundamental distinction between Z-LEED-FMK and a pan-caspase inhibitor like Z-VAD-FMK lies in their specificity. Z-LEED-FMK is a specific inhibitor, designed to target a narrow range of caspases, whereas Z-VAD-FMK is engineered for broad-spectrum activity.
Z-LEED-FMK is recognized as an inhibitor of caspase-13 and caspase-4. medchemexpress.com It is crucial to note that caspase-13 was initially identified in cattle (Bos taurus) and is now understood to be the bovine orthologue of human caspase-4. medchemexpress.com Therefore, Z-LEED-FMK's primary targets are inflammatory caspases. Its specificity is conferred by the P4-P1 peptide sequence, Leucyl-Glutamyl-Glutamyl-Aspartic acid (LEED).
In stark contrast, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is one of the most widely used pan-caspase inhibitors. invivogen.com Its Valyl-Alanyl-Aspartic acid (VAD) sequence allows it to bind to and inhibit a wide array of caspases. Research indicates that Z-VAD-FMK potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with caspase-2 being a notable exception. invivogen.com This broad activity makes it a valuable tool for studying general apoptotic processes but limits its use when investigating the role of a single caspase.
Furthermore, the broad reactivity of Z-VAD-FMK extends to off-target effects. It has been reported to inhibit other cysteine proteases, such as cathepsins and calpains, and even the non-protease enzyme peptide:N-glycanase 1 (NGLY1). reading.ac.uk This lack of specificity can lead to complex cellular effects, such as the induction of alternative cell death pathways like necroptosis when apoptosis is blocked. nih.gov The specificity of Z-LEED-FMK for caspase-4/13 provides a clear distinction from the promiscuous inhibitory profile of Z-VAD-FMK.
Distinction from Other Specific Peptide Inhibitors (e.g., Z-DEVD-FMK)
While both Z-LEED-FMK and Z-DEVD-FMK are classified as specific peptide inhibitors, they are distinguished by their preferred caspase targets, a difference dictated entirely by their peptide sequences.
Z-LEED-FMK targets the inflammatory caspase-4 (and its bovine orthologue, caspase-13). medchemexpress.com The substrate preference for inflammatory caspases like caspase-4 is known to be distinct from that of the executioner caspases involved in apoptosis. nih.gov
Z-DEVD-FMK (carbobenzoxy-aspartyl-glutamyl-valyl-aspartyl-[O-methyl]-fluoromethylketone), on the other hand, is a well-established and potent inhibitor of caspase-3. rndsystems.com The DEVD sequence mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3. While its primary target is caspase-3, Z-DEVD-FMK is also known to inhibit other executioner caspases, including caspase-6 and -7, and can show activity against initiator caspases like -8 and -10. apexbt.com However, its selectivity for caspase-3 is significantly higher than for other caspases. Some studies have also suggested that Z-DEVD-FMK may have off-target effects, including the inhibition of calpain, particularly at higher concentrations. apexbt.comnih.gov
In one study, it was demonstrated that under certain experimental conditions, Z-DEVD-FMK and the pan-caspase inhibitor Z-VAD-FMK showed a similar capacity to inhibit caspase-3, -8, and -9 activities. researchgate.net This highlights that while Z-DEVD-FMK is selective, its specificity is not absolute and can overlap with other caspases depending on the cellular context.
The primary distinction remains clear: Z-LEED-FMK is tailored for inhibiting the inflammatory caspase-4, whereas Z-DEVD-FMK is designed to primarily inhibit the apoptotic executioner caspase-3.
Data Tables
Table 1: Qualitative Comparison of Caspase Inhibitors This table provides a summary of the key characteristics of Z-LEED-FMK, Z-VAD-FMK, and Z-DEVD-FMK.
| Feature | Z-LEED-FMK | Z-VAD-FMK | Z-DEVD-FMK |
| Peptide Sequence | LEED (Leu-Glu-Glu-Asp) | VAD (Val-Ala-Asp) | DEVD (Asp-Glu-Val-Asp) |
| Inhibitor Class | Specific Inhibitor | Pan-Caspase Inhibitor | Specific Inhibitor |
| Primary Target(s) | Caspase-13, Caspase-4 | Broad Spectrum (Caspases-1, 3, 4, 5, 6, 7, 8, 9, 10) | Caspase-3 |
| Functional Group | Inflammatory Caspase Inhibitor | General Apoptosis Inhibitor | Executioner Caspase Inhibitor |
Table 2: Comparative Inhibitory Profile This table outlines the known inhibitory targets of each compound based on scientific literature. Direct comparative IC₅₀ values from a single study are not available for all three inhibitors against a full caspase panel.
| Caspase Target | Z-LEED-FMK | Z-VAD-FMK | Z-DEVD-FMK |
| Caspase-1 | Inhibits processing medchemexpress.com | Inhibits invivogen.com | Low to no activity |
| Caspase-2 | Not Reported | Low to no activity invivogen.com | Low to no activity |
| Caspase-3 | Not Reported | Inhibits invivogen.com | Primary Target ; also inhibits rndsystems.comapexbt.com |
| Caspase-4 | Primary Target medchemexpress.com | Inhibits invivogen.comkarger.com | Low to no activity |
| Caspase-5 | Not Reported | Inhibits invivogen.com | Not Reported |
| Caspase-6 | Not Reported | Inhibits invivogen.com | Inhibits apexbt.com |
| Caspase-7 | Not Reported | Inhibits invivogen.com | Inhibits apexbt.com |
| Caspase-8 | Not Reported | Inhibits invivogen.com | Inhibits apexbt.com |
| Caspase-9 | Not Reported | Inhibits invivogen.com | Inhibits researchgate.net |
| Caspase-10 | Not Reported | Inhibits invivogen.com | Inhibits apexbt.com |
| Caspase-13 | Primary Target medchemexpress.com | Not Reported | Not Reported |
Methodological Frameworks for Investigating Z Leed Fmk in Research
In Vitro Cellular and Biochemical Research Models Utilizing Z-LEED-FMK
The investigation of Z-LEED-FMK's biological effects relies heavily on a range of in vitro models that mimic physiological and pathological conditions. These models are crucial for dissecting the molecular mechanisms through which this inhibitor modulates cellular processes.
Cell Culture Systems for Apoptosis and Inflammation Studies
A diverse array of cell culture systems is employed to study the impact of Z-LEED-FMK on apoptosis and inflammation. The choice of cell type is critical and largely depends on the specific research question, the apoptotic signal being investigated, and the duration of the culture. rndsystems.com
Commonly utilized cell lines include those central to immune responses and inflammatory processes, such as dendritic cells and macrophages . medchemexpress.commedchemexpress.com For instance, Z-LEED-FMK has been shown to inhibit caspase-1 processing in S. typhimurium-infected macrophages. medchemexpress.commedchemexpress.comEpithelial cells are also valuable models for studying apoptosis in the context of barrier function and tissue homeostasis.
Furthermore, various carcinoma cell lines are extensively used to explore the role of caspases in cancer cell death. rndsystems.com The pan-caspase inhibitor, Z-VAD-FMK, a compound related to Z-LEED-FMK, has been effectively used to inhibit apoptosis in tumor cell lines, highlighting the utility of such inhibitors in cancer research. rndsystems.com For example, the human monocytic U937 cell line has been used to study the effects of caspase inhibitors on 7-ketocholesterol-induced cell death. nih.gov Similarly, HG-3 and PGA-1 chronic lymphocytic leukemia (CLL) cell lines have been employed to investigate the pro-apoptotic effects of novel compounds in the presence of the caspase inhibitor Z-VAD-FMK. researchgate.net
The selection of the appropriate cell line is paramount for obtaining physiologically relevant data on the inhibitory effects of Z-LEED-FMK.
Biochemical Assays for Enzyme Activity and Binding Kinetics
To quantify the inhibitory potency and understand the interaction of Z-LEED-FMK with its target caspases, various biochemical assays are employed. These assays provide critical data on enzyme activity and binding kinetics.
Spectrofluorometric Substrate Cleavage Assays are a common method to measure caspase activity. These assays utilize a fluorogenic substrate that, upon cleavage by an active caspase, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. The inhibitory effect of Z-LEED-FMK can be determined by measuring the reduction in substrate cleavage in its presence.
Competitive Inhibition Assays are used to determine the binding affinity and mechanism of inhibition. In these assays, Z-LEED-FMK competes with a labeled ligand for binding to the active site of the caspase. By measuring the displacement of the labeled ligand at various concentrations of the inhibitor, the inhibition constant (Ki) can be calculated. Homogeneous fluorescence-based binding assays are particularly useful for high-throughput kinetic studies, allowing for the elucidation of complex molecular recognition mechanisms. nih.gov
Table 1: Key Parameters in Enzyme Kinetic Analysis
| Parameter | Description |
| Km (Michaelis-Menten Constant) | Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for its substrate. bmglabtech.com |
| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. bmglabtech.com |
| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value signifies a more potent inhibitor. |
These biochemical assays are fundamental for characterizing the inhibitory profile of Z-LEED-FMK and for comparing its potency against different caspases.
Assessment of Cellular Responses to Z-LEED-FMK Treatment:
Following treatment with Z-LEED-FMK, it is essential to assess the cellular consequences of caspase inhibition. A variety of assays are available to measure changes in cell viability, apoptosis, and inflammation.
To determine whether the inhibition of caspases by Z-LEED-FMK promotes cell survival, several assays are utilized. These methods quantify the number of living cells in a population.
One common method is the MTS tetrazolium assay , which measures the metabolic activity of viable cells. nih.gov In this assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. nih.gov Another approach is the lactate dehydrogenase (LDH) release assay , which quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. nih.govnih.gov The alamarBlue assay is also used to assess cell proliferation and viability. researchgate.net
Apoptosis is characterized by a series of distinct morphological and biochemical changes. nih.gov Assays that detect these hallmarks are crucial for confirming the inhibition of apoptosis by Z-LEED-FMK.
Morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies can be observed using microscopy. nih.gov For more quantitative analysis, several biochemical assays are employed.
DNA fragmentation , a key feature of apoptosis, can be detected by methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay . nih.govnih.gov This assay labels the 3'-hydroxyl ends of fragmented DNA, allowing for the identification of apoptotic cells. nih.govnih.gov
Phosphatidylserine (B164497) (PS) externalization is an early event in apoptosis where PS flips from the inner to the outer leaflet of the plasma membrane. This can be detected using fluorescently labeled Annexin V , which has a high affinity for PS. nih.govnih.gov Propidium (B1200493) iodide (PI) is often used in conjunction with Annexin V to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic (Annexin V and PI positive) cells. nih.gov
Table 2: Common Assays for Detecting Apoptosis
| Assay | Principle | Marker Detected |
| TUNEL Assay | Enzymatically labels the ends of fragmented DNA. nih.govnih.gov | DNA Fragmentation |
| Annexin V Staining | Fluorescently labeled Annexin V binds to externalized phosphatidylserine. nih.govnih.gov | Phosphatidylserine Externalization |
| Caspase Activity Assays | Fluorochrome-labeled inhibitors of caspases (FLICA) or substrates that become fluorescent upon cleavage are used to measure caspase activation. nih.gov | Active Caspases |
| Hoechst/PI Staining | Hoechst stains the condensed chromatin in apoptotic cells, while PI stains the nuclei of necrotic cells with compromised membranes. nih.gov | Chromatin Condensation and Membrane Integrity |
It is important to note that while fluorochrome-labeled caspase inhibitors (FLICA) are designed to detect active caspases, studies have shown that their fluorescent signal in apoptotic cells may not solely originate from the active site of the target caspase, necessitating careful interpretation of the results. nih.gov
To investigate the role of Z-LEED-FMK in inflammation, it is essential to quantify the levels of cytokines and other inflammatory mediators produced by cells. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and well-validated method for this purpose. nih.govnih.gov
ELISA is a highly sensitive and specific technique that can measure the concentration of a single protein, such as a cytokine, in a sample like cell culture supernatant. nih.govnih.govspringernature.com The sandwich ELISA format is commonly used, where a capture antibody coated on a plate binds the cytokine of interest, which is then detected by a second, enzyme-linked antibody. nih.gov The amount of colored product generated by the enzyme is proportional to the amount of cytokine present. ELISA has been successfully used to quantify pro-inflammatory cytokines like IL-6 and IL-8. nih.gov
For the simultaneous analysis of multiple cytokines in a single sample, multiplex arrays , such as those based on Luminex xMAP technology, offer a powerful alternative to traditional ELISA. nih.govresearchgate.netsigmaaldrich.com These platforms allow for a more comprehensive evaluation of the complex and dynamic nature of inflammatory responses. nih.govresearchgate.net
In Vivo Preclinical Animal Models Employing Z-LEED-FMK
The transition from in vitro experiments to in vivo animal models is a critical step in understanding the physiological relevance of a compound like Z-LEED-FMK. Murine models are frequently employed due to their genetic tractability and the availability of established disease paradigms that mirror human conditions involving inflammation and regulated cell death.
Application in Murine Models of Systemic Inflammation and Cell Death
Z-LEED-FMK is utilized in murine models to probe the roles of specific caspases in systemic inflammatory conditions and various cell death pathways. As an inhibitor of caspase-4 (the murine equivalent of human caspase-11) and caspase-13, it is particularly relevant for studying non-canonical inflammasome activation and pyroptosis, a pro-inflammatory form of programmed cell death. medchemexpress.com Research in this area often involves inducing a systemic inflammatory state, such as endotoxic shock, by administering lipopolysaccharide (LPS).
Evaluation of Immunological Responses and Organ Pathology in Animal Models
A primary application of Z-LEED-FMK in animal models is the evaluation of its impact on immunological responses and subsequent organ pathology. Following the induction of a disease state, such as autoimmune disease or infection, researchers can assess how the inhibition of caspase-4 and -13 alters the course of the disease. nih.govnih.gov
Key immunological parameters evaluated include the production of pro-inflammatory cytokines and chemokines, the infiltration of immune cells like neutrophils and macrophages into tissues, and the activation state of these cells. nih.govresearchgate.net For example, studies with other caspase inhibitors have shown the ability to suppress the production of cytokines like IL-1β and reduce neutrophil influx in models of inflammation. nih.govresearchgate.net
Organ pathology is typically assessed through histopathological analysis of tissues such as the liver, kidneys, and lungs. frontiersin.org Researchers look for changes in tissue architecture, signs of cellular damage, and the extent of immune cell infiltration. By comparing these outcomes in animals treated with Z-LEED-FMK versus control groups, investigators can correlate the activity of target caspases with specific pathological features. In models of atherosclerosis, for instance, treatment with relevant inhibitors led to a significant reduction in aortic lesion formation and macrophage presence within those lesions. nih.gov
Table 1: Representative Findings in Murine Models Using Caspase Inhibitors
| Inhibitor | Murine Model | Key Findings | Reference |
|---|---|---|---|
| Z-YVAD-FMK (Caspase-1 Inhibitor) | Atherosclerosis (ApoE−/− mice) | Reduced lesion formation, macrophage infiltration, and levels of pyroptosis-related proteins in aortas. | nih.gov |
| Z-IETD-fmk (Caspase-8 Inhibitor) | Peritonitis | Induced production of pro-inflammatory cytokines (e.g., TNF, IL-6) and neutrophil influx into the peritoneal cavity. | researchgate.net |
| Z-VAD-FMK (Pan-Caspase Inhibitor) | Endotoxic Shock (LPS challenge) | Reduced mortality, promoted macrophage necroptosis, and decreased pro-inflammatory cytokine secretion. | nih.gov |
Considerations of Cell Permeability and Bioavailability in Animal Studies
For any compound to be effective in an in vivo setting, it must be able to reach its target cells and tissues. The chemical structure of Z-LEED-FMK is designed to facilitate this. The inclusion of a benzyloxycarbonyl group (Z) at the N-terminus and the fluoromethyl ketone (FMK) reactive group enhances its ability to cross cell membranes. rndsystems.comcephamls.com This inherent cell permeability makes it suitable for use in whole-animal studies without complex delivery systems. rndsystems.com
Advanced Analytical Techniques in Z-LEED-FMK-Enabled Research
To measure the effects of Z-LEED-FMK at a cellular and molecular level, researchers employ a range of sophisticated analytical techniques. Flow cytometry and immunoblotting are two of the most powerful and commonly used methods in this context.
Flow Cytometry for Phenotypic and Apoptotic Analysis
Flow cytometry is an indispensable tool for analyzing the effects of caspase inhibitors on cell populations. It allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous sample. nih.gov When investigating Z-LEED-FMK, flow cytometry is primarily used to assess apoptosis and other forms of cell death.
A common method involves co-staining cells with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes (late apoptotic or necrotic cells). This allows researchers to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations, and to quantify the extent to which Z-LEED-FMK can inhibit apoptosis induction. bdbiosciences.combdbiosciences.comresearchgate.net
Furthermore, fluorescently labeled inhibitors of caspases (FLICA) can be used to directly measure caspase activation within cells. nih.govnih.gov By using a FLICA reagent, researchers can quantify the population of cells with active caspases and determine the efficacy of Z-LEED-FMK in blocking this activation.
Table 2: Flow Cytometry Applications in Apoptosis Research
| Technique | Principle | Information Gained | Reference |
|---|---|---|---|
| Annexin V / Propidium Iodide (PI) Staining | Annexin V binds to exposed phosphatidylserine on apoptotic cells; PI stains cells with compromised membranes. | Quantification of viable, early apoptotic, late apoptotic, and necrotic cells. | nih.govbdbiosciences.com |
| FLICA (Fluorescent Labeled Inhibitor of Caspases) | A fluorescently labeled peptide ketone inhibitor (e.g., FAM-VAD-FMK) irreversibly binds to active caspases. | Direct detection and quantification of cells with active caspases. | nih.govnih.gov |
Immunoblotting for Protein Expression and Cleavage Analysis
Immunoblotting, or Western blotting, is a fundamental technique used to detect specific proteins in a sample and, crucially, to analyze their cleavage by proteases like caspases. This method is essential for confirming the mechanism of action of Z-LEED-FMK at the molecular level.
Researchers can treat cells with an apoptotic or inflammatory stimulus in the presence or absence of Z-LEED-FMK. Cell lysates are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to a target protein. A key application is to monitor the cleavage of caspase substrates. For example, in an apoptotic context, one might examine the cleavage of Poly (ADP-ribose) polymerase (PARP) or other caspase substrates like Bid. nih.govresearchgate.net In the absence of the inhibitor, a smaller cleaved fragment of the protein will appear. The presence of Z-LEED-FMK would be expected to reduce or eliminate the appearance of this cleaved fragment, providing direct evidence of its inhibitory activity. nih.govresearchgate.net This technique is also used to analyze the processing of pro-caspases into their active, cleaved forms, confirming that the inhibitor blocks the caspase cascade at a specific point.
Microscopy-Based Techniques for Cellular Visualization
Microscopy-based techniques are fundamental for visualizing the subcellular effects of the Caspase-13 inhibitor, Z-LEED-FMK. These methods allow researchers to directly observe the morphological and molecular changes associated with apoptosis and to assess how Z-LEED-FMK modulates these processes.
Fluorescence Microscopy: A widely used technique to observe apoptotic events. Cells can be treated with an apoptosis-inducing agent in the presence or absence of Z-LEED-FMK and then stained with fluorescent dyes. For instance, nuclear stains like Hoechst 33342 or DAPI can reveal chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. nih.gov The inhibition of these morphological changes in cells co-treated with Z-LEED-FMK provides visual evidence of its anti-apoptotic activity.
Confocal Laser Scanning Microscopy (CLSM): This advanced form of fluorescence microscopy offers higher resolution and the ability to optically section cells, creating detailed 3D reconstructions. nih.gov CLSM is particularly useful for colocalization studies. For example, researchers can use fluorescently-labeled antibodies to track the localization of specific proteins involved in the apoptotic pathway and observe how Z-LEED-FMK treatment affects their distribution. In studies investigating lipid accumulation during apoptosis, CLSM combined with spectral analysis can differentiate between various lipid types, offering insights into how caspase inhibition by compounds like Z-LEED-FMK might alter cellular metabolism during cell death. nih.gov
Super-Resolution Microscopy: Techniques such as 3D-Structured Illumination Microscopy (3D-SIM) overcome the diffraction limit of conventional light microscopy, providing an even more detailed view of subcellular structures. nih.govplos.org This allows for the visualization of the fine architecture of protein complexes involved in apoptosis, such as the assembly of the divisome in bacteria or the formation of apoptosomes. plos.org Applying these techniques could elucidate the precise spatial relationship between caspases and their substrates and how Z-LEED-FMK interferes with these interactions at the nanoscale.
Live-Cell Imaging: Monitoring cellular processes in real-time is crucial for understanding the dynamics of apoptosis. researchgate.net Live-cell imaging setups, often integrated with confocal microscopes, allow researchers to track the same cell population over time after inducing apoptosis. By using reporters for caspase activation, such as fluorogenic substrates that become fluorescent upon cleavage by caspases, one can visualize the onset and progression of apoptosis. researchgate.net In such experiments, the addition of Z-LEED-FMK would be expected to prevent or delay the fluorescence signal, providing dynamic data on its inhibitory efficacy.
These microscopy techniques, often used in combination, provide a powerful toolkit for the qualitative and quantitative assessment of Z-LEED-FMK's role in inhibiting caspase-13-mediated cellular events.
Development and Optimization of Experimental Protocols for Z-LEED-FMK Application
The successful application of Z-LEED-FMK in research hinges on the careful development and optimization of experimental protocols. As a cell-permeable, irreversible inhibitor, its efficacy is dependent on several factors that must be empirically determined for each experimental system. rndsystems.com
Reconstitution and Storage: Z-LEED-FMK is typically supplied as a lyophilized powder and must be reconstituted in a solvent like high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. rndsystems.combdbiosciences.com It is crucial to store the lyophilized product at -20°C. Once reconstituted, the solution should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. bdbiosciences.commedchemexpress.com
Determination of Working Concentration: The optimal concentration of Z-LEED-FMK required to inhibit apoptosis varies significantly depending on the cell type, the nature and strength of the apoptotic stimulus, and the duration of the experiment. rndsystems.com Researchers must perform dose-response experiments, titrating the inhibitor across a broad range to find the most effective concentration. Working concentrations for similar caspase inhibitors have been reported to range from 50 nM to 100 µM. rndsystems.com
Control of Solvent Effects: Since Z-LEED-FMK is dissolved in DMSO, it is critical to control for potential solvent-induced toxicity. The final concentration of DMSO in the cell culture medium should generally not exceed 0.2% to 1.0%, as higher levels can cause cellular stress and mask the specific effects of the inhibitor. rndsystems.combdbiosciences.com A solvent control group, where cells are treated with the same final concentration of DMSO as the experimental groups, should always be included. rndsystems.com
Incubation Time and Experimental Design: The timing of inhibitor addition is a key parameter. Typically, cells are pre-incubated with Z-LEED-FMK for a period (e.g., 30 minutes to 2 hours) before the apoptotic stimulus is introduced. medchemexpress.combdbiosciences.com This allows the inhibitor to permeate the cells and bind to its target caspase. The total length of the culture following the induction of apoptosis must also be optimized to capture the desired biological endpoint.
Below is a table summarizing key parameters that require optimization for the use of Z-LEED-FMK.
| Parameter | Typical Starting Point/Range | Considerations |
| Reconstitution Solvent | High-Purity DMSO | Ensure complete dissolution before use. |
| Stock Solution Concentration | 10-20 mM | Aliquot and store at -20°C or -80°C to prevent degradation. rndsystems.combdbiosciences.commedchemexpress.com |
| Working Concentration | Titrate from 50 nM - 100 µM | Must be empirically determined for each cell line and apoptotic stimulus. rndsystems.com |
| Final DMSO Concentration | < 0.2% - 1.0% | Run a vehicle/solvent control to check for toxicity. rndsystems.combdbiosciences.com |
| Pre-incubation Time | 30 minutes - 2 hours | Allows for sufficient cell permeability and target engagement before stimulus. bdbiosciences.com |
| Assay Duration | Variable | Dependent on the specific apoptotic pathway and endpoint being measured. |
By systematically optimizing these parameters, researchers can ensure the reliable and specific application of Z-LEED-FMK to investigate the role of Caspase-13 in cellular processes.
Rational Design of Experimental Controls for Z-LEED-FMK Studies
To ensure that the observed biological effects in a study are specifically due to the inhibition of Caspase-13 by Z-LEED-FMK, a rational design of experimental controls is essential. Controls are necessary to rule out off-target effects, artifacts arising from the compound's chemical properties, or cellular responses to the solvent. nih.gov The fluoromethyl ketone (FMK) moiety, while crucial for irreversible binding to the caspase's active site, can potentially interact with other cysteine proteases. bdbiosciences.comnih.gov Therefore, a multi-faceted control strategy is required for rigorous data interpretation.
Utilization of Inactive or Broad-Spectrum Fluoromethyl Ketone Control Peptides (e.g., Z-FA-FMK)
A critical component in the experimental design for studying specific caspase inhibitors is the use of a negative control peptide. For inhibitors like Z-LEED-FMK, the compound Z-FA-FMK (Benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) serves as an excellent negative control. bdbiosciences.comnih.gov
Mechanism of Control: Z-FA-FMK is a cell-permeable peptide that also contains the benzyloxycarbonyl (Z) group and the fluoromethyl ketone (FMK) warhead. rndsystems.comrndsystems.com However, its peptide sequence (Phe-Ala) is not recognized by caspases. bdbiosciences.com Consequently, Z-FA-FMK does not inhibit caspase-mediated apoptosis. bdbiosciences.combdbiosciences.com It has been shown to inhibit other types of cysteine proteases, such as Cathepsin B, but not the caspase family. bdbiosciences.combdbiosciences.com
Application in Experiments: In a typical experiment, one set of cells would be treated with the active inhibitor (Z-LEED-FMK), while a parallel set is treated with the same concentration of the negative control (Z-FA-FMK) prior to inducing apoptosis. If Z-LEED-FMK prevents apoptosis while Z-FA-FMK has no effect, it provides strong evidence that the observed cytoprotection is due to the specific inhibition of the target caspase pathway, rather than a non-specific effect of the peptide-FMK chemical structure. bdbiosciences.comnih.gov For example, in flow cytometry analyses, cells treated with an apoptosis inducer and Z-FA-FMK show a high percentage of apoptotic cells, similar to cells treated with the inducer alone. In contrast, cells treated with a specific caspase inhibitor show a significant reduction in apoptosis. bdbiosciences.com
This control is crucial for distinguishing specific caspase inhibition from other potential off-target effects, such as the induction of autophagy, which has been reported for some peptide-based inhibitors. nih.gov
The following table compares the properties and expected outcomes of using Z-LEED-FMK versus the Z-FA-FMK control.
| Feature | Z-LEED-FMK (Caspase-13 Inhibitor) | Z-FA-FMK (Negative Control) |
| Peptide Sequence | L-E(OMe)-E(OMe)-D(OMe) rndsystems.com | Phe-Ala bdbiosciences.com |
| Target Enzyme | Primarily Caspase-13 medchemexpress.com | Not a caspase inhibitor; may inhibit other cysteine proteases like Cathepsin B. bdbiosciences.com |
| Chemical Structure | Contains a Z-group and an FMK warhead. rndsystems.com | Contains a Z-group and an FMK warhead. bdbiosciences.com |
| Expected Effect on Apoptosis | Inhibits apoptosis mediated by its target caspase. | Does not inhibit caspase-mediated apoptosis. bdbiosciences.comnih.gov |
| Purpose in Experiment | To test the hypothesis that Caspase-13 is involved in the apoptotic pathway. | To control for non-specific effects of a peptide-FMK compound. bdbiosciences.com |
Research Discoveries and Biological Insights Enabled by Z Leed Fmk
Elucidation of Caspase-13/4 Dependent Apoptotic Pathways
Caspases are a family of proteases that are fundamental to both apoptosis (programmed cell death) and inflammation. rndsystems.com The development of specific peptide inhibitors that mimic caspase substrates, such as Z-LEED-FMK, has been instrumental in exploring the function of individual caspases in these pathways. rndsystems.com Z-LEED-FMK is specifically recognized as an inhibitor of caspase-13 and caspase-4. medchemexpress.commedchemexpress.com
The use of caspase inhibitors like Z-LEED-FMK has been foundational to understanding the regulation of apoptosis. These inhibitors function by binding to the active site of the caspase, thereby preventing the proteolytic cascade that culminates in cell death. rndsystems.com Research utilizing various caspase inhibitors has demonstrated their ability to successfully block the induction of apoptosis across numerous cell types. rndsystems.com
While Z-LEED-FMK targets inflammatory caspases, the broader study of caspase inhibitors reveals a complex regulatory network. For instance, the pan-caspase inhibitor Z-VAD-FMK has been shown to prevent apoptosis by blocking the processing of effector caspases such as CPP32 (caspase-3). invivogen.com This highlights the hierarchical and interconnected nature of caspase activation during programmed cell death. The ability to inhibit specific caspases allows researchers to map their position and function within these complex signaling cascades.
The impact of caspase inhibition on apoptosis is not uniform across all cells; it is highly dependent on the cell type, the nature of the apoptotic stimulus, and the experimental conditions. rndsystems.com Research using related caspase inhibitors illustrates this principle clearly.
For example, the caspase-9 inhibitor Z-LEHD-FMK demonstrated selective protection from apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov It protected normal human liver cells and certain cancer cell lines (HCT116, 293) from TRAIL-mediated death, but failed to protect others, such as SW480 colon adenocarcinoma and H460 non-small cell lung cancer cells. nih.gov Similarly, the pan-caspase inhibitor Z-VAD-FMK can trigger a non-apoptotic, necrotic form of cell death in macrophage cell lines (J774A.1, RAW264.7) but does not induce death in vascular smooth muscle cells. nih.gov These findings underscore that the cellular context dictates the outcome of inhibiting a specific apoptosis-related pathway.
| Inhibitor | Target(s) | Cell Type | Apoptotic Stimulus | Outcome | Reference |
| Z-LEHD-FMK | Caspase-9 | Normal Human Hepatocytes | TRAIL | Protection from apoptosis | nih.gov |
| Z-LEHD-FMK | Caspase-9 | SW480 Colon Adenocarcinoma | TRAIL | No protection from apoptosis | nih.gov |
| Z-LEHD-FMK | Caspase-9 | HCT116 Colon Cancer | TRAIL | Protection from apoptosis | nih.gov |
| Z-VAD-FMK | Pan-caspase | Macrophage cell lines | N/A | Induction of necrotic cell death | nih.gov |
| Z-VAD-FMK | Pan-caspase | Vascular Smooth Muscle Cells | N/A | No induction of cell death | nih.gov |
Modulation of Inflammatory Processes and Innate Immune Responses
Beyond apoptosis, caspases are central players in the innate immune system, particularly in mediating inflammation. rndsystems.com Z-LEED-FMK's role as an inhibitor of inflammatory caspases (caspase-4) has made it a valuable tool for investigating these processes. medchemexpress.commedchemexpress.com
A key discovery enabled by Z-LEED-FMK is its ability to inhibit the processing of caspase-1 in macrophages infected with Salmonella typhimurium. medchemexpress.commedchemexpress.com Caspase-1 is the archetypal inflammatory caspase, responsible for cleaving the precursor forms of the potent pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and IL-18 into their mature, active forms. nih.govnih.gov
The activation of caspase-1 is controlled by large, multi-protein complexes known as inflammasomes. nih.gov These platforms assemble in response to pathogenic and sterile danger signals, leading to caspase-1 activation and subsequent cytokine processing and release. nih.govnih.gov By inhibiting caspase-1 processing, Z-LEED-FMK effectively dampens this critical inflammatory output. medchemexpress.com This mechanism is further supported by studies on other caspase inhibitors; for instance, Z-YVAD-FMK, a specific caspase-1 inhibitor, has been shown to reduce the release of IL-1β by preventing the activation of Gasdermin D, a molecule downstream of caspase-1 that is essential for cytokine secretion and pyroptotic cell death. frontiersin.orgnih.gov
The inhibitory action of Z-LEED-FMK on caspase-1 processing in infected macrophages directly implicates it in modulating the inflammatory functions of these key innate immune cells. medchemexpress.commedchemexpress.com Macrophages and neutrophils are often the first responders to infection and tissue damage, and their inflammatory activities are tightly regulated.
Studies with other caspase inhibitors have further detailed the complex role of these proteases in macrophages and neutrophils. The pan-caspase inhibitor Z-VAD-FMK can paradoxically induce a form of cell death in macrophages that is accompanied by the secretion of inflammatory cytokines like TNFα. nih.gov In another example, the caspase-8 inhibitor Z-IETD-fmk was found to trigger the production of IL-1β in both neutrophils and macrophages, with neutrophils being the predominant source of the cytokine in this context. researchgate.net This highlights that inhibiting one caspase can sometimes unleash other inflammatory pathways. The response of these immune cells is highly dependent on the specific inhibitor used and the cellular context, as demonstrated by how macrophages adopt either a pro-inflammatory or a pro-healing phenotype based on signals received from different subsets of neutrophils. nih.gov
| Cell Type | Inhibitor | Effect | Reference |
| Macrophages | Z-LEED-FMK | Inhibits caspase-1 processing | medchemexpress.com |
| Macrophages | Z-VAD-FMK | Induces death and cytokine secretion | nih.gov |
| Neutrophils | Z-IETD-fmk | Induces IL-1β production | researchgate.net |
| Macrophages | N/A (exposed to neutrophil factors) | Phenotype shifts (pro-inflammatory vs. pro-healing) | nih.gov |
The ability of Z-LEED-FMK to modulate caspase activity in infected macrophages points to its potential impact on the broader immune response during an infection. medchemexpress.com The regulation of immune cell survival and function is critical for successfully clearing pathogens.
Research using caspase inhibitors during infection models provides a window into these effects. For instance, treatment of murine neutrophils with caspase inhibitors like zVAD-fmk and zIETD-fmk during a Leishmania infantum infection resulted in increased cell damage and a reduction in the viability of the parasite, suggesting that modulating host cell death pathways can directly impact pathogen survival. researchgate.net In a model of bacterial infection, the caspase-8 inhibitor Z-IETD-fmk was shown to improve outcomes by enhancing neutrophil activation, even as it slightly increased spontaneous cell death in this population. researchgate.net This suggests a trade-off where promoting a more robust immediate inflammatory function is prioritized over long-term cell survival. However, the effects are not always pro-inflammatory; some caspase inhibitors, including Z-VAD-FMK and Z-IETD-FMK, have also been reported to suppress the proliferation of T-lymphocytes, a key component of the adaptive immune system. nih.gov
Investigation of Host-Pathogen Interactions and Cell Death Mechanisms
Z-LEED-FMK has been instrumental in exploring the intricate relationship between infectious agents and their hosts. By inhibiting caspases, primarily caspase-13 and caspase-4, researchers can uncover the roles these enzymes play in the host's response to bacterial and viral infections.
Studies on Bacterial Pathogen-Induced Apoptosis and Inflammation
The inhibitor has provided significant insights into how hosts respond to bacterial invaders like Salmonella typhimurium and Streptococcus pneumoniae.
Salmonella typhimurium
Salmonella typhimurium infection is known to induce apoptosis in host macrophages, a process critical to the pathogen's life cycle and the host's immune response. Research utilizing caspase inhibitors has been pivotal in mapping the molecular pathways involved. In studies on chicken macrophage cell lines, inhibitors for caspase-10 and caspase-13 were found to be the most effective at preventing S. typhimurium-mediated apoptosis at 24 and 48 hours post-infection. researchgate.net This suggests a significant role for these specific caspases in the progression of cell death in this model. researchgate.net
Furthermore, Z-LEED-FMK is recognized as an inhibitor of caspase-4. aacrjournals.org In human macrophages, caspase-4 is essential for sensing the presence of intracellular lipopolysaccharide (LPS), a major component of Gram-negative bacteria like Salmonella. elifesciences.orgnih.gov Activation of caspase-4 by LPS can trigger potent inflammatory responses and a form of lytic cell death known as pyroptosis. nih.gov Studies on human macrophage cell lines (THP-1) have shown that caspase-4 contributes to inflammasome responses and helps control Salmonella replication, particularly at later stages of infection (24 hours post-infection). elifesciences.orgelifesciences.org The use of inhibitors like Z-LEED-FMK allows for the specific interrogation of this caspase-4-dependent pathway, separating its effects from other cell death mechanisms initiated by the pathogen.
Table 1: Research Findings on Z-LEED-FMK and Salmonella typhimurium
| Organism/Cell Line | Key Finding | Implication | Reference |
| S. typhimurium / Chicken Macrophages (HD11) | Caspase-13 inhibitors were highly effective in reducing bacteria-induced apoptosis at 24 and 48 hours. | Highlights a critical role for caspase-13 in the apoptotic pathway triggered by S. typhimurium in avian macrophages. | researchgate.net |
| S. typhimurium / Human Macrophages (THP-1) | Caspase-4 (a target of Z-LEED-FMK) contributes to inflammasome activation and restricts bacterial replication at 24 hours post-infection. | Demonstrates the role of caspase-4 in the innate immune response to intracellular Salmonella in human cells. | elifesciences.orgelifesciences.org |
Streptococcus pneumoniae
Streptococcus pneumoniae is a major human pathogen capable of inducing apoptosis in various host cells, including those of the immune system. Understanding the mechanisms of this cell death is crucial for comprehending the pathogen's ability to evade immune clearance. In one study, Z-LEED-FMK was used as a specific caspase-13 inhibitor to investigate the pathways of apoptosis in bone marrow-derived dendritic cells (BMDCs) exposed to the bacteria. dtic.mil It was found that live S. pneumoniae could trigger rapid apoptosis through the release of the toxin pneumolysin, while nonviable bacteria induced a more delayed form of apoptosis. dtic.mil The use of a panel of inhibitors, including Z-LEED-FMK, allowed researchers to dissect these distinct mechanisms. dtic.mil While other caspases are also involved, the application of Z-LEED-FMK helps to clarify the specific contribution, or lack thereof, of caspase-13 in the complex signaling cascade initiated by this pathogen. thieme-connect.comaai.orgnih.gov
Table 2: Research Findings on Z-LEED-FMK and Streptococcus pneumoniae
| Organism/Cell Line | Experimental Use | Insight Gained | Reference |
| S. pneumoniae / Murine Dendritic Cells | Z-LEED-FMK was used as a caspase-13 inhibitor to probe cell death pathways. | Aided in differentiating the molecular requirements for apoptosis induced by live bacteria versus nonviable bacteria. | dtic.mil |
Exploration of Viral Infection-Mediated Cellular Responses
Bovine Herpesvirus 4 (BoHV-4)
Bovine Herpesvirus 4 (BoHV-4), a gammaherpesvirus, has complex interactions with host cells, sometimes protecting them from apoptosis and at other times inducing it. imrpress.comnih.gov In a study investigating the ability of BoHV-4 to induce apoptosis in human carcinoma cell lines (A549 and OVCAR), a panel of caspase-specific inhibitors was employed to identify the key proteases involved. aacrjournals.org The results showed that apoptosis induced by BoHV-4 was primarily dependent on the activation of caspase-10. aacrjournals.orgcabidigitallibrary.org However, the study also tested inhibitors for other caspases, including Z-LEED-FMK for caspase-13. aacrjournals.org Z-LEED-FMK was found to partially inhibit the BoHV-4-induced apoptosis, indicating that while caspase-10 is the main executioner in this context, other caspases, potentially including caspase-13, may play a minor or alternative role in the cell death process. aacrjournals.org This highlights the utility of Z-LEED-FMK in uncovering the complexity and potential redundancy of apoptotic pathways triggered by viral infections.
Table 3: Research Findings on Z-LEED-FMK and Bovine Herpesvirus 4
| Organism/Cell Line | Key Finding | Implication | Reference |
| Bovine Herpesvirus 4 / Human Carcinoma Cells (A549, OVCAR) | Z-LEED-FMK partially inhibited virus-induced apoptosis, while a caspase-10 inhibitor had a much stronger effect. | Suggests that while caspase-10 is the primary mediator, other pathways involving caspases like caspase-13 may contribute to BoHV-4-induced cell death. | aacrjournals.org |
Contributions to Understanding Specific Cellular Homeostatic Mechanisms (e.g., Platelet Function in Storage)
Based on the conducted research, no studies were found that utilized Z-LEED-FMK for the specific investigation of platelet function during storage. Research in this area has often focused on other caspase inhibitors, such as those targeting caspase-3, to explore the apoptotic pathways that contribute to platelet storage lesions.
Future Directions and Scholarly Trajectories for Z Leed Fmk Research
Identification of Novel Substrates and Molecular Partners of Caspase-13/4
A primary limitation in fully elucidating the biological roles of caspase-13/4 is the incomplete knowledge of their substrate repertoire and interacting protein partners. While Gasdermin D (GSDMD) is the most well-characterized substrate, leading to pyroptosis, the identification of other substrates is critical for understanding potential non-pyroptotic functions of these caspases. frontiersin.orgpreprints.org Future research efforts will likely focus on unbiased, large-scale screening approaches to uncover the full spectrum of caspase-13/4 substrates.
Methodologies such as proteomic-based substrate discovery, which have been successful for other caspases, can be adapted. These techniques often involve the use of cell lysates or recombinant enzymes to cleave complex protein mixtures, followed by mass spectrometry to identify the resulting fragments and cleavage sites. The challenge of overlapping substrate specificities among caspases necessitates rigorous validation to confirm that newly identified proteins are bona fide substrates of caspase-13/4 in a cellular context. uzh.ch
Furthermore, some caspase substrates have been shown to possess dual functions, switching from anti-apoptotic to pro-apoptotic roles upon cleavage. nih.govresearchgate.net For instance, MEKK1 and RasGAP are two such proteins whose cleavage by caspases alters their signaling output. nih.gov Investigating whether caspase-13/4 cleaves substrates that similarly function as molecular switches could reveal novel regulatory nodes in inflammatory signaling pathways.
Identifying molecular partners that regulate caspase-13/4 activation and activity is another crucial avenue. Beyond the established activation by direct lipopolysaccharide (LPS) binding to the CARD domain, other proteins may modulate this process. preprints.orgnih.gov Co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) using active caspase-4 as bait in relevant cell lines (e.g., monocytes or intestinal epithelial cells) treated with Z-LEED-FMK as a control could identify these interacting partners. Understanding these protein-protein interactions will provide a more complete picture of the caspase-13/4 signaling complex, or "caspase-4-asome," and its regulation.
Table 1: Potential Methodologies for Identifying Caspase-13/4 Substrates and Partners
| Research Goal | Methodology | Description | Potential Outcome |
|---|---|---|---|
| Novel Substrate Identification | Proteomic Profiling (e.g., N-terminomics) | Use of mass spectrometry to identify new N-termini generated by caspase-13/4 cleavage in cell extracts or in vivo. | Comprehensive list of potential caspase-13/4 substrates for further validation. |
| Molecular Partner Discovery | Co-immunoprecipitation/Mass Spectrometry (Co-IP/MS) | Pulling down caspase-4 and its binding partners from cell lysates to identify proteins that regulate its function. | Identification of scaffold proteins, regulators, and adaptors in the caspase-4 activation pathway. |
| Validation of Interactions | In Vitro Cleavage Assays | Incubating recombinant caspase-13/4 with a purified candidate substrate to confirm direct cleavage. | Confirmation of direct enzymatic relationships. |
| Functional Significance | CRISPR/Cas9 Gene Editing | Generation of cell lines with mutations in the putative cleavage site of a substrate to assess the functional consequence of cleavage. | Understanding the biological role of specific substrate cleavage events. |
Integration of Z-LEED-FMK in Systems Biology and Multi-Omics Approaches
To move beyond linear pathways and understand the global impact of caspase-13/4 inhibition, integrating Z-LEED-FMK into systems biology and multi-omics workflows is essential. nih.govnih.gov Such approaches allow for a holistic view of the cellular perturbations caused by blocking caspase-13/4 activity, revealing connections between disparate biological processes. bates.edufrontiersin.org
A typical experimental design would involve treating a relevant cellular model (e.g., macrophages or intestinal organoids) with an inflammatory stimulus like LPS, with and without Z-LEED-FMK. Subsequently, samples would be subjected to a battery of omics analyses:
Transcriptomics (RNA-seq): To identify genes whose expression is altered by caspase-13/4 activity.
Proteomics: To quantify changes in protein abundance and post-translational modifications downstream of caspase-13/4 inhibition.
Metabolomics: To map the metabolic shifts that occur when inflammatory caspase signaling is blocked, as metabolites are the endpoints of gene-environment interactions. nih.govnih.gov
Phosphoproteomics: To uncover signaling cascades that are modulated by caspase-13/4 activity.
The true power of this approach lies in the computational integration of these disparate datasets. frontiersin.org By mapping the identified molecules onto known biological networks and pathways, researchers can construct models of the caspase-13/4-dependent signaling network. This can uncover unexpected roles for these caspases in processes such as metabolic reprogramming, cellular differentiation, or intercellular communication. For example, a multi-omics approach could reveal that caspase-4 inhibition by Z-LEED-FMK not only prevents pyroptosis but also alters specific metabolic pathways, which could have implications for the long-term inflammatory state of a tissue.
Development of Advanced Probes and Methodologies for Precision Caspase-13/4 Activity Monitoring
While Z-LEED-FMK is an effective inhibitor, it is not ideal for real-time imaging of enzyme activity in living systems. A significant future direction is the development of sophisticated probes based on the LEED recognition sequence for dynamic monitoring of caspase-13/4 activation. Drawing inspiration from the extensive work on probes for other caspases, particularly caspase-3, several types of advanced tools could be developed. mdpi.comacs.org
Fluorescent Activity-Based Probes (ABPs): These probes would consist of the LEED peptide sequence, a reactive warhead (like FMK or acyloxymethyl ketone, AOMK), and a fluorophore. nih.gov Upon binding to active caspase-13/4, the probe would become covalently attached, allowing for visualization and quantification of active enzyme in cells and tissues.
FRET-Based Biosensors: Genetically encoded biosensors using Förster Resonance Energy Transfer (FRET) could be engineered. spiedigitallibrary.org These sensors typically consist of two fluorescent proteins linked by a peptide containing the LEED cleavage site. Upon cleavage by active caspase-13/4, the FRET signal is disrupted, providing a ratiometric readout of enzyme activity in real-time within living cells. researchgate.net
PET Radiotracers: For in vivo imaging in preclinical models, a Positron Emission Tomography (PET) tracer could be developed. nih.govresearchgate.net This would involve labeling a high-affinity LEED-based inhibitor with a positron-emitting isotope. Such a tool would be invaluable for non-invasively assessing the location and extent of caspase-13/4 activation in disease models. researchgate.net
The development of these probes faces challenges, including ensuring specificity for caspase-13/4 over other caspases and achieving adequate cell permeability and in vivo stability. nih.gov However, their successful creation would revolutionize the study of these enzymes, enabling researchers to ask precise questions about the spatiotemporal dynamics of their activation during infection and inflammation.
Table 2: Comparison of Potential Probe Technologies for Caspase-13/4
| Probe Type | Principle of Operation | Key Advantage | Main Challenge | Reference Technology (Example) |
|---|---|---|---|---|
| Activity-Based Probes (ABPs) | Covalent labeling of active enzyme with a fluorescent tag. | Directly labels active enzyme population. Good for Western blot and microscopy. | Signal is cumulative; may not be ideal for rapid kinetics. | [18F]MICA-316 for Caspase-3 nih.govnih.gov |
| FRET Biosensors | Cleavage of a linker between two fluorescent proteins disrupts FRET. | Enables real-time, ratiometric imaging of activity in living cells. | Requires genetic modification of cells/organisms. | TR23K sensor for Caspase-3 spiedigitallibrary.org |
| PET Tracers | In vivo detection of a radiolabeled inhibitor binding to the target enzyme. | Non-invasive, whole-body imaging in preclinical models. | Complex radiochemistry; requires high affinity and specificity. | Caspase-3 PET Tracers researchgate.net |
| Chemiluminescent Probes | Enzyme cleavage releases a chemiluminescent substrate. | Extremely high sensitivity and signal-to-noise ratio. | May be less suitable for precise spatial localization in tissues. | Ac-DEVD-CL for Caspase-3 acs.org |
Exploration of Caspase-13/4 Inhibition in Emerging Preclinical Disease Models
The known roles of human caspase-4 and its murine ortholog caspase-11 as cytosolic sensors for bacterial LPS and drivers of pyroptosis firmly implicate them in infectious and inflammatory diseases. frontiersin.orgnih.gov A major future trajectory for Z-LEED-FMK research is its application in a broader range of preclinical disease models where pyroptosis and inflammation are pathogenic drivers.
Inflammatory Bowel Disease (IBD): Expression of caspase-4 and -5 is elevated in IBD patients. nih.gov Therefore, testing the therapeutic efficacy of Z-LEED-FMK or more specific derivatives in mouse models of colitis (e.g., DSS-induced colitis) is a logical next step.
Acute Brain Injury: Inflammatory caspases, including caspase-1 and caspase-11, are involved in the pathophysiology of acute brain injuries like stroke and traumatic brain injury. nih.gov Exploring the neuroprotective potential of caspase-4 inhibition with Z-LEED-FMK in animal models of ischemic or hemorrhagic stroke is a promising area. nih.gov
Cardiovascular Diseases: The NLRP3 inflammasome and caspase-1 are linked to the progression of atherosclerosis and cardiac remodeling after myocardial infarction. preprints.orgnih.gov Given the crosstalk between inflammasome platforms, investigating the role of caspase-4 and the potential benefit of its inhibition in models of atherosclerosis and heart failure is warranted.
Sepsis and Acute Lung Injury: Since caspase-11 is a critical mediator of LPS-induced septic shock in mice, Z-LEED-FMK can be used to further dissect the specific contribution of this pathway and to evaluate if its inhibition can improve outcomes in models of sepsis and sepsis-induced acute respiratory distress syndrome (ARDS).
The use of Z-LEED-FMK in these models will not only test the therapeutic hypothesis of targeting caspase-13/4 but also generate invaluable data on the specific contribution of this pathway to complex disease pathogenesis, paving the way for the development of clinical-grade inhibitors.
Q & A
Q. What is the mechanism of action of Z-LEED-FMK, and how does its structure contribute to caspase inhibition?
Z-LEED-FMK is an irreversible caspase inhibitor with a fluoromethyl ketone (FMK) functional group at the C-terminus, which covalently binds to the active-site cysteine of caspases, blocking substrate cleavage . Its benzyloxycarbonyl (Z) group at the N-terminus enhances cellular permeability, while O-methyl side chains stabilize the peptide against degradation . The FMK moiety ensures specificity and irreversibility, making it suitable for long-term inhibition studies in cell-based assays .
Q. How can researchers validate the specificity of Z-LEED-FMK for caspase-13 in experimental models?
Specificity validation requires parallel use of negative controls (e.g., Z-FA-FMK, a cathepsin inhibitor that does not block caspases) and positive controls (e.g., Q-VD-OPh, a pan-caspase inhibitor) . Caspase-13 activity should be confirmed via immunoblotting with antibodies targeting the active form (e.g., Anti-Caspase-13 (ERICE) antibody, which detects the 43 kDa band) . Cross-reactivity with caspase-4 must also be assessed via substrate cleavage assays .
Q. What are the recommended storage conditions and solubility parameters for Z-LEED-FMK?
Z-LEED-FMK should be stored at -20°C in a desiccated environment to prevent hydrolysis of the FMK group. It is soluble in dimethylformamide (DMF) but not in aqueous buffers. Solutions should be prepared fresh to avoid degradation, and purity should be verified via HPLC (≥90% purity recommended) .
Q. How should researchers design experiments to assess Z-LEED-FMK’s efficacy in apoptosis studies?
Experimental design should include:
- Dose-response curves (typical range: 10–100 µM) to determine IC50 values.
- Time-course assays to evaluate inhibition kinetics.
- Co-treatment with apoptosis inducers (e.g., TNF-α, Fas ligand) to measure caspase-13 activation via immunoblotting or fluorescence-based substrates (e.g., LEED-AFC) .
Advanced Research Questions
Q. How can contradictory data on Z-LEED-FMK’s efficacy in specific apoptotic pathways be resolved?
In Doxorubicin (Dox)-induced apoptosis, Z-LEED-FMK was ineffective, suggesting context-dependent caspase activation or off-target effects . Researchers should:
- Compare caspase-13 knockout models with inhibitor-treated cells to isolate its role.
- Use multiplex caspase activity assays (e.g., Luminex-based platforms) to quantify activation of caspases-3, -8, and -9 alongside caspase-13 .
Q. What structural modifications of Z-LEED-FMK could improve its selectivity for caspase-13 over caspase-4?
The LEED tetrapeptide sequence (Leu-Glu-Glu-Asp) confers dual inhibition of caspase-13 and caspase-4 . To enhance selectivity:
Q. How does species specificity impact the use of Z-LEED-FMK in preclinical models?
Caspase-13 (ERICE) expression in humans is debated due to potential cDNA library contamination, and its homolog in mice (caspase-12) is linked to endoplasmic reticulum stress, not apoptosis . For murine studies:
- Validate caspase-13 expression via RNA-seq or CRISPR-Cas9 knockout models.
- Use species-specific antibodies (e.g., Anti-Caspase-13 (ERICE) reacts with human, rat, and mouse samples but may cross-react with caspase-4) .
Q. What methodologies are recommended to address Z-LEED-FMK’s potential cytotoxicity in long-term assays?
While FMK inhibitors are generally non-cytotoxic , prolonged exposure (>48 hours) may induce off-target effects. Mitigation strategies include:
Q. How can researchers reconcile historical data on caspase-13’s role in apoptosis with recent genomic findings?
Earlier studies identified caspase-13 as a pro-apoptotic enzyme activated by caspase-8 , but genomic evidence suggests it may be a pseudogene in humans . To resolve this:
Q. What are the best practices for integrating Z-LEED-FMK into multi-caspase inhibition studies?
When studying caspase crosstalk:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
